molecular formula C12H16N4S B2357974 5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine CAS No. 683274-62-6

5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine

Cat. No. B2357974
CAS RN: 683274-62-6
M. Wt: 248.35
InChI Key: KDAKYZYAXQBDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C12H16N4S and a molecular weight of 248.35 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a thieno ring and a piperazino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is 248.35 and the molecular formula is C12H16N4S . Further details would require additional research.

Scientific Research Applications

  • Synthesis Methods :

  • Biological Activities :

  • Interactions and Properties :

    • Charge transfer complexes between thieno[2,3-d]pyrimidines and other compounds have been analyzed, providing insights into their electronic properties and interactions (Al-Attas, Habeeb, & Al-Raimi, 2009).
    • The synthesis and spectroscopic studies of pyridothienopyrimidines have been conducted, revealing their potential in various applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Safety and Hazards

The safety and hazards associated with 5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine are not specified in the search results. It is noted that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

5,6-dimethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-8-9(2)17-12-10(8)11(14-7-15-12)16-5-3-13-4-6-16/h7,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAKYZYAXQBDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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